Methyl 16-methyloctadecanoate

Catalog No.
S1926587
CAS No.
2490-16-6
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 16-methyloctadecanoate

CAS Number

2490-16-6

Product Name

Methyl 16-methyloctadecanoate

IUPAC Name

methyl 16-methyloctadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3

InChI Key

IAAPBHVWQFGAED-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)OC

Biomarker Analysis:

FAMEs are commonly used as biomarkers in various scientific fields. They can be extracted from biological samples like tissues, blood, or environmental samples and analyzed using gas chromatography (GC) . Methyl 16-methyloctadecanoate, due to its unique structure, might be a specific marker for certain organisms or biological processes. However, more research is required to identify its specific utility in this area.

Standard Reference Material:

Methyl 16-methyloctadecanoate, also known as methyl 16-methyloctadecanoate, is an ester derived from the fatty acid 16-methyloctadecanoic acid. Its molecular formula is C20H40O2C_{20}H_{40}O_2, and it has a molecular weight of approximately 316.53 g/mol. This compound is characterized by its waxy texture and is typically colorless and odorless. It is part of a broader category of compounds known as fatty acid methyl esters, which are commonly used in various industrial applications due to their favorable properties, such as biodegradability and low toxicity .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl 16-methyloctadecanoate can be hydrolyzed to yield 16-methyloctadecanoic acid and methanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often used in biodiesel production.
  • Esterification: Methyl 16-methyloctadecanoate can be synthesized via the esterification reaction between 16-methyloctadecanoic acid and methanol in the presence of an acid catalyst .

Methyl 16-methyloctadecanoate can be synthesized through several methods:

  • Esterification: The most common method involves reacting 16-methyloctadecanoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Transesterification: This method can also be applied where triglycerides from natural oils are reacted with methanol to produce fatty acid methyl esters, including methyl 16-methyloctadecanoate.
  • Direct Esterification: A more straightforward approach involves reacting methyl formate with 16-methyloctadecanoic acid under controlled conditions .

Methyl 16-methyloctadecanoate has various applications across different fields:

  • Biodiesel Production: As a fatty acid methyl ester, it can serve as a renewable fuel source.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in lotions and creams.
  • Food Industry: It may be used as a flavoring agent or food additive due to its fatty acid composition.

While specific interaction studies on methyl 16-methyloctadecanoate are scarce, fatty acid methyl esters in general have been studied for their interactions with biological membranes and proteins. These interactions can affect membrane fluidity and protein function, influencing various physiological processes . Further research could elucidate the specific interactions of this compound.

Methyl 16-methyloctadecanoate shares similarities with other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl octadecanoateC19H38O2C_{19}H_{38}O_2Simple ester from stearic acid
Methyl palmitateC17H34O2C_{17}H_{34}O_2Derived from palmitic acid; shorter carbon chain
Methyl 15-methylhexadecanoateC19H38O2C_{19}H_{38}O_2Contains a branched structure; similar chain length
Methyl behenateC22H44O2C_{22}H_{44}O_2Longer carbon chain; used in cosmetics

Methyl 16-methyloctadecanoate is unique due to its specific branching at the sixteenth carbon position, which influences its physical properties and potential applications compared to its linear counterparts .

Methyl 16-methyloctadecanoate presents as a solid material with waxy texture at room temperature [1]. The compound exhibits the characteristic appearance of long-chain fatty acid methyl esters, appearing as a colorless to white waxy solid . Like other fatty acid methyl esters, the compound is typically odorless or exhibits only a faint characteristic odor [3] [4].

The physical appearance is consistent with other branched-chain fatty acid methyl esters, which generally display waxy textures due to their long hydrocarbon chains and ester functionality . The branching at the 16-position does not significantly alter the overall physical appearance compared to straight-chain analogues, though it may influence crystalline packing and polymorphic behavior [5].

Storage recommendations indicate the compound should be maintained at -20°C under inert atmosphere conditions to preserve its physical and chemical integrity [1] [6]. Under proper storage conditions, the compound maintains its solid waxy consistency and remains chemically stable.

Thermodynamic Properties

Melting and Freezing Points

While specific melting point data for methyl 16-methyloctadecanoate is not directly reported in the literature, comparative analysis with structurally related compounds provides insight into its thermal behavior. The 16-methylheptadecanoic acid, the corresponding free acid, exhibits a melting point of 67.8-68.5°C [7], while methyl octadecanoate (methyl stearate) shows a melting range of 37-39°C [8] [3].

The presence of the methyl branch at the 16-position is expected to disrupt crystalline packing compared to the straight-chain analogue, potentially resulting in a depression of the melting point relative to methyl stearate [5]. This behavior is characteristic of branched fatty acid derivatives, where the methyl substituent introduces steric hindrance that interferes with optimal molecular packing in the solid state [9].

Research on methyl-branched fatty acids demonstrates that branching reduces lipid condensation and affects phase transition temperatures [5]. The 16-methyl substitution pattern, being near the terminal end of the chain, may have less dramatic effects on melting behavior compared to more centrally located branches [10].

Boiling Point (Approximately 280°C)

The boiling point of methyl 16-methyloctadecanoate has been reported at 176°C under reduced pressure (1.95 Torr) [6] [11] and 354.6°C at standard atmospheric pressure (760 mmHg) [12]. These values are consistent with the molecular weight and structure of the compound.

Comparative analysis shows that methyl octadecanoate (stearate) exhibits a boiling point of 215°C [8], while methyl heptadecanoate boils at 185°C (9 Torr) [13]. The slightly elevated boiling point of the 16-methyl derivative compared to methyl stearate can be attributed to the increased molecular weight (312.53 vs 298.50 g/mol) and the additional van der Waals interactions provided by the methyl branch [14] [15].

The temperature-pressure relationship for boiling follows typical behavior for fatty acid methyl esters, with significant reduction in boiling temperature under vacuum conditions due to decreased atmospheric pressure [16]. This characteristic is exploited in analytical and preparative procedures requiring distillation or purification.

Phase Transition Behaviors

Phase transition behavior of methyl 16-methyloctadecanoate follows patterns characteristic of branched fatty acid methyl esters. The methyl branching at position 16 introduces conformational flexibility and disrupts regular crystalline packing [5] [9], leading to modified phase transition temperatures compared to straight-chain analogues.

Studies on related fatty acid methyl esters demonstrate complex phase diagrams with multiple solid-solid transitions and liquid-solid equilibria [17] [18]. The branching typically results in reduced phase transition temperatures and broader transition ranges [19] [20], indicating less ordered crystalline structures and enhanced molecular mobility.

Thermal analysis of fatty acid methyl esters shows that branched derivatives often exhibit polymorphism, with multiple crystalline forms possible depending on cooling rates and thermal history [21]. The 16-methyl substitution may stabilize certain polymorphic forms while destabilizing others, affecting both melting behavior and crystallization kinetics [22].

Density and Specific Gravity (Approximately 0.86 g/cm³)

The density of methyl 16-methyloctadecanoate is predicted to be 0.862 ± 0.06 g/cm³ [6] [11]. This value is consistent with the density range typical for fatty acid methyl esters and aligns well with structurally related compounds.

Comparative density values include methyl octadecanoate at 0.863 g/cm³ [8] and 16-methylheptadecanoic acid at 0.9 ± 0.1 g/cm³ [7]. The similarity between the branched methyl ester and its straight-chain analogue indicates that the 16-methyl substitution has minimal impact on bulk density, which is primarily determined by the overall molecular volume and packing efficiency [16].

The density value places methyl 16-methyloctadecanoate in the typical range for long-chain fatty acid methyl esters (0.85-0.88 g/cm³) [16], confirming its classification within this compound family. Temperature-dependent density measurements show typical thermal expansion behavior, with density decreasing linearly with increasing temperature [16].

PropertyValueReference
Density at 20°C0.862 ± 0.06 g/cm³ [6] [11]
Methyl stearate comparison0.863 g/cm³ [8]
Temperature coefficientNegative (typical FAME behavior) [16]

Solubility Profile in Various Solvents

Methyl 16-methyloctadecanoate exhibits solubility characteristics typical of fatty acid methyl esters, with limited water solubility but good solubility in organic solvents [8] . The compound is insoluble or poorly miscible with water [8] [3], a property consistent with its hydrophobic nature arising from the long alkyl chain.

The compound demonstrates good solubility in common organic solvents including methanol, ethanol, and dimethyl sulfoxide [8] [23]. Chloroform solubility has been confirmed for related methyl stearate compounds [8], and similar behavior is expected for the 16-methyl derivative.

Solubility in dimethyl sulfoxide has been quantified for related compounds at approximately 20 mg/mL (70.3 mM) with sonication recommended [23]. Ethanol solubility reaches approximately 25 mg/mL (87.88 mM) under similar conditions [23]. These values provide guidance for analytical and preparative applications.

Solvent CategorySolubilityNotes
WaterInsolubleTypical for fatty acid methyl esters [8] [3]
MethanolSolubleExpected based on FAME properties [8]
EthanolSoluble~25 mg/mL for related compounds [23]
DMSOSoluble~20 mg/mL for related compounds [23]
ChloroformSolubleConfirmed for methyl stearate [8]

The 16-methyl branching may slightly enhance solubility in certain solvents compared to straight-chain analogues due to reduced crystalline packing and increased molecular flexibility [5]. However, the overall solubility profile remains dominated by the long hydrocarbon chain and ester functionality.

Stability Parameters and Degradation Pathways

Methyl 16-methyloctadecanoate exhibits chemical stability under standard ambient conditions (room temperature) [24], characteristic of saturated fatty acid methyl esters. The compound remains stable in dry environments away from strong oxidizing agents [24] [25].

Thermal stability extends up to approximately 200°C, above which decomposition may occur through ester bond cleavage and oxidative processes [21] [26]. Storage at -20°C under inert atmosphere is recommended to maximize stability and prevent degradation [1] [6].

Oxidation susceptibility is moderate due to the saturated nature of the fatty acid chain [27] [28]. However, the methyl branching may introduce slight structural weakness compared to straight-chain analogues [5]. Hydrolysis represents the primary degradation pathway, particularly in the presence of moisture, heat, and acidic or basic conditions [25] [29].

Degradation pathways include:

  • Hydrolytic cleavage of the ester bond yielding 16-methyloctadecanoic acid and methanol [29]
  • Thermal decomposition at elevated temperatures producing various fragmentation products [21]
  • Oxidative degradation under aerobic conditions, though limited due to saturation [26]
Stability ParameterSpecificationConditions
Chemical stabilityStableStandard ambient conditions [24]
Thermal stabilityStable to ~200°CInert atmosphere [21]
Storage temperature-20°C recommendedDry conditions [1] [6]
Hydrolysis susceptibilityModerateMoisture + heat sensitive [25]
Oxidation resistanceGoodSaturated structure [27]

XLogP3

8.8

Dates

Last modified: 04-14-2024

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